1-Benzyl-1-(3-methylphenyl)hydrazine
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Overview
Description
1-Benzyl-1-(3-methylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Preparation Methods
The synthesis of 1-Benzyl-1-(3-methylphenyl)hydrazine typically involves the reaction of benzyl chloride with 3-methylphenylhydrazine under basic conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial production methods for hydrazine derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Benzyl-1-(3-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The benzyl and methylphenyl groups can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Benzyl-1-(3-methylphenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-(3-methylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes and lead to various biological effects. The specific pathways involved depend on the target enzyme or receptor .
Comparison with Similar Compounds
1-Benzyl-1-(3-methylphenyl)hydrazine can be compared with other hydrazine derivatives such as:
1-Benzyl-1-phenylhydrazine: Lacks the methyl group on the phenyl ring.
1-Benzyl-1-(4-methylphenyl)hydrazine: Has the methyl group in a different position on the phenyl ring.
1-Benzyl-1-(2-methylphenyl)hydrazine: Has the methyl group in another different position on the phenyl ring.
The presence and position of the methyl group in this compound can influence its chemical reactivity and biological activity, making it unique among similar compounds .
Properties
CAS No. |
857815-63-5 |
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Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-benzyl-1-(3-methylphenyl)hydrazine |
InChI |
InChI=1S/C14H16N2/c1-12-6-5-9-14(10-12)16(15)11-13-7-3-2-4-8-13/h2-10H,11,15H2,1H3 |
InChI Key |
PPWHXJJJSRHEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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